molecular formula C10H10N4O2S B5596171 1-methyl-N'-(2-thienylcarbonyl)-1H-pyrazole-5-carbohydrazide

1-methyl-N'-(2-thienylcarbonyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5596171
M. Wt: 250.28 g/mol
InChI Key: HFJLAFVTBQOZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N'-(2-thienylcarbonyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05244675 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Derivatives of thieno[3,2-c]pyrazole have been synthesized and evaluated for their antimicrobial activities against various microorganisms, including fungi and bacteria. The novel synthesized compounds showed moderate to high antimicrobial activity, indicating their potential as antimicrobial agents (H. Aly, 2016).

Antioxidant and Anti-inflammatory Agents

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Some compounds exhibited potent antioxidant activity, while others showed significant anti-inflammatory activity. Molecular docking studies were also conducted to understand the structure-activity relationship (SAR) of these compounds, indicating their potential as antioxidant and anti-inflammatory agents (Pravin S. Mahajan et al., 2016).

Molecular Docking and Spectroscopic Investigations

N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, underwent extensive quantum chemical study and molecular docking to assess its biological importance. The compound was found to be a potential inhibitor for certain proteins, highlighting its relevance in drug design and molecular biology research (R. Pillai et al., 2017).

Antitumor Activities

The synthesis of aromatic C-nucleoside derivatives containing pyrazole units has been reported, with some compounds exhibiting potent antioxidant and antitumor activity. This research demonstrates the potential of pyrazole derivatives in the development of new therapeutic agents for cancer treatment (M. M. El Sadek et al., 2014).

Antiviral Activity Against SARS-CoV-2

A novel series of hydrazones bearing thiazole moiety were synthesized and evaluated for their antiviral activity against SARS-CoV-2 main protease (Mpro) using molecular docking combined with molecular dynamics simulation. The compounds showed better average binding affinities than the positive control, indicating their potential as antiviral agents (Sraa Abu-Melha et al., 2020).

Properties

IUPAC Name

2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-7(4-5-11-14)9(15)12-13-10(16)8-3-2-6-17-8/h2-6H,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLAFVTBQOZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.